molecular formula C9H8O2S B13156192 3-(5-Ethylthiophen-2-yl)propiolic acid

3-(5-Ethylthiophen-2-yl)propiolic acid

Cat. No.: B13156192
M. Wt: 180.23 g/mol
InChI Key: KMDJXWCQNDTVKY-UHFFFAOYSA-N
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Description

3-(5-Ethylthiophen-2-yl)propiolic acid is a propiolic acid derivative featuring a thiophene ring substituted with an ethyl group at the 5-position. This compound belongs to a broader class of aryl/heteroaryl propiolic acids, which are pivotal intermediates in organic synthesis, particularly in transition-metal-catalyzed reactions such as amidation and decarboxylative coupling . The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the ethyl group contributes steric bulk and electron-donating properties. Such structural features influence reactivity, solubility, and interaction with catalytic systems, making this compound valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

3-(5-ethylthiophen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

KMDJXWCQNDTVKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Procedure Overview:

Reaction Conditions & Data:

Oxidant Solvent Temperature Yield (%) Notes
Potassium permanganate Water/Acetone Reflux ~75-85 Requires careful control to prevent overoxidation
Potassium dichromate Acetic acid Reflux ~70-80 Often used with sulfuric acid as catalyst
Oxone Aqueous solution Room temp to reflux 65-75 Milder oxidation, environmentally friendly

This method is effective but may require purification steps to remove oxidation by-products.

Conversion of 3-(5-Ethylthiophen-2-yl)propionic Acid via Decarboxylation and Alkynylation

Another prominent method involves synthesizing the corresponding propionic acid derivative followed by decarboxylation and subsequent alkynylation.

Stepwise Procedure:

  • Step 1: Synthesis of 3-(5-ethylthiophen-2-yl)propionic acid via Friedel-Crafts acylation or Grignard addition to ethylthiophene derivatives.
  • Step 2: Decarboxylation of the acid using thermal or catalytic methods (e.g., copper catalysis).
  • Step 3: Alkynylation of the decarboxylated intermediate with acetylene or related alkynyl reagents, often under basic conditions.

Reaction Data:

Step Reagents & Conditions Yield (%) Notes
1 Friedel-Crafts acylation with ethylthiophene 80-90 Requires Lewis acid catalysts like AlCl₃
2 Thermal decarboxylation in presence of Cu 70-85 Typically at 200-250°C
3 Alkynylation with acetylene derivatives 65-75 Under basic conditions, often with copper catalysts

This route is advantageous for structural modifications and functional group tolerance.

Preparation via Thionyl Chloride-Mediated Conversion

A notable method involves converting the corresponding carboxylic acid to acyl chlorides using thionyl chloride, followed by nucleophilic substitution or coupling reactions.

Procedure Details:

  • Step 1: Synthesis of 3-(5-ethylthiophen-2-yl)propionic acid from thiophene derivatives.
  • Step 2: Treatment with thionyl chloride in an inert solvent like chloroform or dichloromethane at reflux for approximately 1 hour, leading to the formation of the acyl chloride.
  • Step 3: The acyl chloride can then be subjected to further reactions such as coupling with terminal alkynes or oxidation to the acid.

Reaction Conditions & Data:

Reagent/Condition Yield (%) Notes
Thionyl chloride in chloroform ~90.9 Monitored by IR until characteristic absorption appears between 1780-1815 cm$$^{-1}$$
Reflux for 1 hour High yield Excess thionyl chloride removed by evaporation

This method is efficient for converting acids to acyl chlorides, facilitating subsequent transformations.

Hydrogenation of Thiophene Derivatives to Alkynes

Hydrogenation of thiophene derivatives can be employed to generate the alkyne structure directly, which is then oxidized to form the acid.

Hydrogenation Conditions:

  • Catalyst: Palladium on carbon or platinum
  • Solvent: Methanol, ethanol, or tetrahydrofuran
  • Conditions: Hydrogen atmosphere at room temperature or slightly elevated pressure

Data Summary:

Catalyst Solvent Pressure Time Yield (%) Notes
Palladium on carbon Methanol 1 atm 11.5h 100 Complete hydrogenation to the alkyne intermediate
Palladium in ethanol 50 psi H2 Room temp Varies High Efficient for partial or complete hydrogenation

Post-hydrogenation, oxidation steps are employed to obtain the final propiolic acid.

Summary of Reaction Data and Yields

Preparation Method Key Reagents & Conditions Typical Yield (%) Remarks
Oxidation of 3-(5-ethylthiophen-2-yl)propan-1-ol Oxone, potassium permanganate, or dichromate; reflux 65-85 Requires careful control to prevent overoxidation
Decarboxylation and alkynylation Friedel-Crafts acylation, copper catalysis, alkynyl reagents 65-90 Multi-step process, versatile for modifications
Thionyl chloride conversion Thionyl chloride in chloroform; reflux for 1 hour ~90.9 Efficient acyl chloride formation
Hydrogenation of thiophene derivatives Palladium on carbon; hydrogen atmosphere; solvents like methanol 100 Produces alkyne intermediates for oxidation

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylthiophen-2-yl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Ethylthiophen-2-yl)propiolic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiophen-2-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Effects

Thiophene-Substituted Propiolic Acids
  • 3-(Thiophen-2-yl)propiolic Acid : Lacks the ethyl substituent, leading to reduced steric hindrance. In nickel-catalyzed amidation with tetraalkylthiuram disulfides (TMTD), this compound yielded products in 37–64% efficiency . When reacted with N,N,N′,N′-tetraethylthiuram disulfide (TETD), yields dropped to 31–46%, highlighting catalyst-dependent reactivity .
  • 3-(5-Methylthiophen-2-yl)propiolic Acid: The methyl group (smaller than ethyl) may improve solubility but offers weaker electron-donating effects. No direct yield data are available, but methyl-substituted analogs generally show comparable or slightly higher yields than ethyl derivatives due to reduced steric interference .
Phenyl-Substituted Propiolic Acids
  • 3-(4-Methoxyphenyl)propiolic Acid : The methoxy group is strongly electron-donating, enhancing resonance stabilization. In synthesis reactions, this compound achieved 72–91% yields, outperforming thiophene analogs .
  • 3-Phenylpropiolic Acid : A simpler aromatic analog without heteroatoms. It participates effectively in decarboxylative homocoupling, forming 1,3-diynes in cross-over experiments .

Reactivity in Catalytic Reactions

Compound Reaction Type Catalyst Yield (%) Key Observation
3-(Thiophen-2-yl)propiolic acid Nickel-catalyzed amidation TMTD 37–64 Moderate efficiency
3-(Thiophen-2-yl)propiolic acid Nickel-catalyzed amidation TETD 31–46 Catalyst sensitivity reduces yield
3-(4-Methoxyphenyl)propiolic acid Gold/silver-mediated synthesis Pd(PPh₃)₄ 72–91 High yield due to electron donation
3-Phenylpropiolic acid Decarboxylative homocoupling Cu-based Variable Forms 1,3-diynes; alkyl analogs fail

Key Findings :

  • Electron-donating groups (e.g., methoxy, ethyl) enhance stability and reaction efficiency in aryl propiolic acids but may introduce steric challenges .
  • Heteroaromatic vs. Aromatic Cores : Thiophene-based derivatives exhibit lower yields than phenyl analogs in amidation, likely due to sulfur’s electronic effects or catalyst incompatibility .

Biological Activity

3-(5-Ethylthiophen-2-yl)propiolic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl group, contributing to its unique chemical properties. Its molecular formula is C10H10O2SC_{10}H_{10}O_2S with a molecular weight of approximately 198.25 g/mol. The presence of the propiolic acid moiety suggests potential reactivity in biological systems, particularly in enzyme interactions.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound's structural characteristics may enhance its affinity for specific molecular targets.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes related to inflammatory responses or cancer progression.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.

1. Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant growth inhibition at concentrations ranging from 10 to 100 μM:

Cell LineIC50 (μM)% Inhibition at 10 μM
A549 (Lung)2560
MCF-7 (Breast)3055
HeLa (Cervical)2070

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms and potential as a therapeutic agent.

2. Anti-inflammatory Activity

In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines in activated macrophages. The compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 50 μM.

Case Studies

Case Study: In Vivo Efficacy in Tumor Models
In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor volume was measured over four weeks:

Treatment GroupInitial Volume (mm³)Final Volume (mm³)% Reduction
Control500800-
3-(5-Ethylthiophen-2-yl)52030062

This case study highlights the compound's potential as an anti-cancer agent through systemic administration.

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